5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of D-norgestrel has been explored through various methods, including a notable synthesis via ethynylation. Sauer et al. (1975) detailed a new synthesis approach by the regioselective sulfonylmethylation of optically active 7a beta-ethyl-6H-77a-dihydroindan-15-dione, yielding the sulfone in 85% yield. This method presents a technically simpler synthesis pathway, highlighting the compound's synthetic accessibility and the potential for efficient production (Sauer et al., 1975).

科学的研究の応用

Metabolic Pathways and Pharmacokinetics

Research on the metabolism of various synthetic steroids, including norgestrel, has provided insight into the pathways through which these compounds are processed in the body. The metabolic study of norgestrel highlighted its progestational potency attributed to the slow rate of biotransformation, which allows for more prolonged biological effects compared to other synthetic progestins. This slow metabolism plays a crucial role in its effectiveness as a component of contraceptive preparations (Ranney, 1977).

Contraceptive Applications

Norgestrel is extensively studied for its use in contraceptive applications. Clinical studies have focused on various formulations and combinations of norgestrel with estrogen, demonstrating its effectiveness in birth control. For example, research on injectable contraceptive preparations that include norgestrel has shown favorable continuation rates and cycle control, highlighting the drug's utility in long-term fertility management (Toppozada, 1977). Moreover, comparative analyses of oral contraceptives containing norgestrel have reported significant improvements in lipid profiles, indicating potential health benefits beyond contraception (Kafrissen, 1992).

Ecotoxicological Impact

The presence of synthetic progestins, including norgestrel, in the environment raises concerns about their ecotoxicological impact. Studies have identified levonorgestrel and norgestrel among progestins that could potentially disrupt aquatic ecosystems by affecting fish reproduction at extremely low concentrations. This highlights the importance of understanding and mitigating the environmental consequences of widespread progestin use (Kumar et al., 2015).

Clinical Efficacy in Menstrual Management

In the realm of menstrual management, norgestrel-containing oral contraceptives have been reviewed for their clinical efficacy. The research suggests that these contraceptives are effective in reducing menstrual blood loss, providing an option for women with menorrhagia or heavy menstrual bleeding. This application is critical for improving quality of life for affected women, demonstrating the versatility of norgestrel in addressing various reproductive health concerns (Wellington & Wagstaff, 2003).

作用機序

Target of Action

It is known that levonorgestrel, the parent compound, primarily targets progesterone and androgen receptors . These receptors play crucial roles in the regulation of the menstrual cycle and pregnancy .

Mode of Action

Levonorgestrel, the parent compound, is known to bind to progesterone and androgen receptors, inhibiting ovulation and causing changes in the cervical mucus and endometrium .

Biochemical Pathways

The parent compound, levonorgestrel, is known to influence several biochemical pathways related to ovulation, fertilization, and implantation .

Pharmacokinetics

The parent compound, levonorgestrel, is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The parent compound, levonorgestrel, is known to prevent ovulation, alter the cervical mucus to inhibit sperm penetration, and change the endometrium to prevent implantation .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of many pharmaceutical compounds .

特性

IUPAC Name |

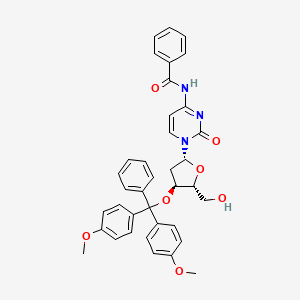

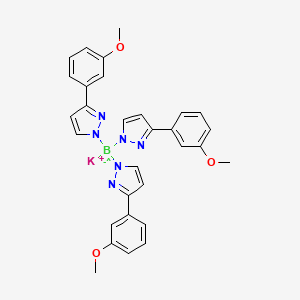

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRBZVWRTAFWPO-XUDSTZEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100021-05-4 |

Source

|

| Record name | delta5-Levonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.5-LEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)